molecular formula C7H17BS B12569384 Borinic acid, diethylthio-, 1-methylethyl ester CAS No. 191421-92-8

Borinic acid, diethylthio-, 1-methylethyl ester

Cat. No.: B12569384
CAS No.: 191421-92-8
M. Wt: 144.09 g/mol
InChI Key: WWGMPADTMAUHJW-UHFFFAOYSA-N
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Description

Borinic acid, diethylthio-, 1-methylethyl ester is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron bonds and one boron-oxygen bond, which imparts unique chemical properties.

Preparation Methods

The synthesis of borinic acid, diethylthio-, 1-methylethyl ester typically involves the reaction of diethylthioborane with isopropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as column chromatography .

Industrial production methods for borinic acid derivatives often involve the use of organometallic reagents and boranes. For example, the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands such as diols or amino alcohols can yield borinic acid derivatives .

Chemical Reactions Analysis

Borinic acid, diethylthio-, 1-methylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Borinic acid, diethylthio-, 1-methylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of borinic acid, diethylthio-, 1-methylethyl ester involves its ability to form stable complexes with various ligands. The compound’s enhanced Lewis acidity compared to boronic acids allows it to coordinate with alcohols, diols, and other nucleophiles. This coordination can facilitate various chemical transformations and reactions, making the compound a valuable reagent in synthetic chemistry .

Properties

CAS No.

191421-92-8

Molecular Formula

C7H17BS

Molecular Weight

144.09 g/mol

IUPAC Name

diethyl(propan-2-ylsulfanyl)borane

InChI

InChI=1S/C7H17BS/c1-5-8(6-2)9-7(3)4/h7H,5-6H2,1-4H3

InChI Key

WWGMPADTMAUHJW-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)SC(C)C

Origin of Product

United States

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